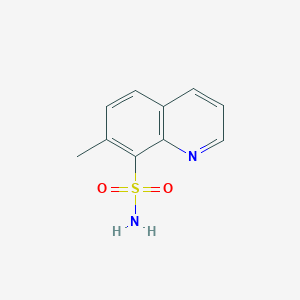
7-Methylquinoline-8-sulfonamide
Übersicht
Beschreibung
7-Methylquinoline-8-sulfonamide is a chemical compound with the CAS Number: 1461714-87-3 . It has a molecular weight of 222.27 and is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O2S/c1-7-4-5-8-3-2-6-12-9(8)10(7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) . This indicates that the molecule contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 222.27 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Quinoline derivatives, including those with sulfonamide modifications, have shown significant antimicrobial and antifungal activities. For example, sulfonohydrazide-substituted 8-hydroxyquinoline derivatives have exhibited increased antimicrobial and antifungal activities compared to parent compounds. This suggests the potential for these compounds in treating various bacterial and fungal infections (Dixit et al., 2010).
Anticancer Research
Quinoline and sulfonamide moieties have been explored for their anticancer properties. Novel chloroquinoline derivatives incorporating benzenesulfonamide have been synthesized and evaluated against different cancer cell lines, showing promising anticancer activities. This highlights the potential for developing novel anticancer agents based on quinoline sulfonamide structures (Ghorab et al., 2016).
Molecular Docking and Enzyme Inhibition
Studies on sulfonamide derivatives have also focused on enzyme inhibition, specifically targeting phenylethanolamine N-methyltransferase (PNMT) and potentially inhibiting cancer cell growth or managing hypertension. Comparisons of sulfonamides and their isosteric forms with enzymes have provided insights into binding interactions and potency, contributing to the development of new therapeutic agents (Grunewald et al., 2006).
Material Science and DNA Interaction Studies
Quinoline sulfonamide derivatives have been utilized in material science, particularly in the synthesis of metal complexes that interact with DNA. These interactions have implications for understanding the mode of action of these compounds and developing new materials with specific biological activities (Macías et al., 2012).
Ionic Liquid Extraction Systems
The application of sulfonamidoquinoline derivatives in ionic liquid extraction systems for metal cations highlights their versatility. These derivatives have shown superior extractability in ionic liquid systems compared to traditional solvents, indicating their potential in environmental and analytical chemistry (Ajioka et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of 7-Methylquinoline-8-sulfonamide are bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth and replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the biochemical pathway of folic acid synthesis . Folic acid is essential for the synthesis of nucleic acids, such as DNA or RNA . Therefore, the inhibition of this pathway leads to a decrease in bacterial DNA and RNA synthesis, thereby inhibiting bacterial growth and replication .
Pharmacokinetics
They are metabolized mainly by the liver and excreted by the kidneys . The ADME properties of this compound would likely be similar, impacting its bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication . By inhibiting the synthesis of folic acid, an essential component for bacterial DNA and RNA synthesis, this compound effectively halts the growth and replication of bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria in the environment that are resistant to sulfonamides could potentially affect the efficacy of this compound . Additionally, the pH and temperature of the environment could potentially affect the stability and action of this compound .
Safety and Hazards
The safety information for 7-Methylquinoline-8-sulfonamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Biochemische Analyse
Biochemical Properties
7-Methylquinoline-8-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states . The compound interacts with enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by its chemical structure .
Molecular Mechanism
This inhibition occurs at the molecular level, involving binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Eigenschaften
IUPAC Name |
7-methylquinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-4-5-8-3-2-6-12-9(8)10(7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPQGRXWDQLDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-87-3 | |
| Record name | 7-methylquinoline-8-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


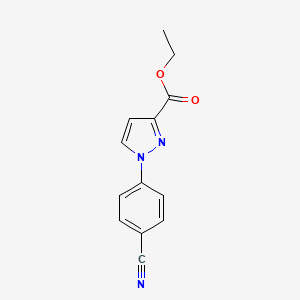
![7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1430361.png)
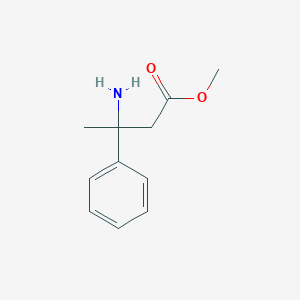
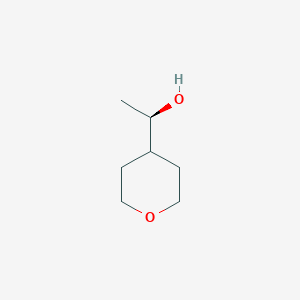

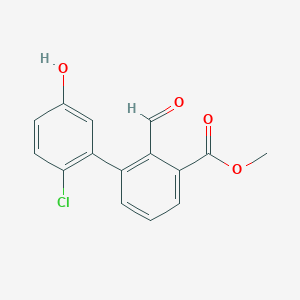

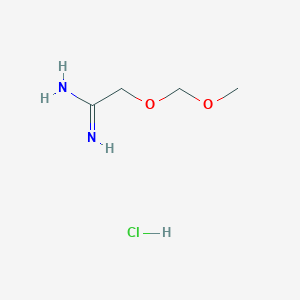

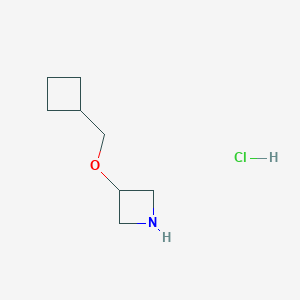
![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1430379.png)


![di-tert-butyl 6,7-dihydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1,1'(5H)-dicarboxylate](/img/structure/B1430382.png)
